Enhanced Lipophilicity
The calculated LogP (XLogP3) for ethyl trans-4-ethoxycinnamate is 3.3 . This value is significantly higher than that of ethyl cinnamate (unsubstituted, LogP ~2.1) [1] and ethyl 4-hydroxycinnamate (LogP ~2.0) [2], indicating a substantial increase in lipophilicity due to the para-ethoxy substituent.
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Ethyl cinnamate: LogP ~2.1; Ethyl 4-hydroxycinnamate: LogP ~2.0 |
| Quantified Difference | ΔLogP of +1.2 to +1.3 units, representing a >10-fold increase in octanol-water partition coefficient. |
| Conditions | Calculated (in silico) XLogP3 values. |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, bioavailability, and solubility profiles, making this compound a distinct candidate for applications where increased hydrophobic character is required, such as in certain drug delivery systems or specialized coatings.
- [1] PubChem. (n.d.). Ethyl cinnamate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-cinnamate View Source
- [2] PubChem. (n.d.). Ethyl 4-hydroxycinnamate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-hydroxycinnamate View Source
